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molecular formula C7H13N B3262810 (Cyclopropylmethyl)(prop-2-en-1-yl)amine CAS No. 36178-62-8

(Cyclopropylmethyl)(prop-2-en-1-yl)amine

Cat. No. B3262810
M. Wt: 111.18 g/mol
InChI Key: HCKGOMVEFZLDBU-UHFFFAOYSA-N
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Patent
US07192954B2

Procedure details

Cyclopropanecarboxaldehyde (1.00 g, 14.3 mmol) was added dropwise to a stirred solution of allylamine (4.07 g, 71.3 mmol) in MeOH (100 mL) and stirring was continued at ambient temperature for 2 h, then sodium cyanoborohydride (0.94 g, 15.0 mmol) was added. After 3 h, the solvent was removed under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 90:10:1 to provide the title compound as a yellow oil. MS: m/z=112 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.[CH2:6]([NH2:9])[CH:7]=[CH2:8].C([BH3-])#N.[Na+]>CO>[NH4+:9].[OH-:5].[CH:1]1([CH2:4][NH:9][CH2:6][CH:7]=[CH2:8])[CH2:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
4.07 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
C1(CC1)CNCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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